Product packaging for Benzyl 5,5,5-trifluoro-3-oxopentanoate(Cat. No.:)

Benzyl 5,5,5-trifluoro-3-oxopentanoate

Cat. No.: B15332375
M. Wt: 260.21 g/mol
InChI Key: MKNFIRDNSFSUGQ-UHFFFAOYSA-N
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Description

Benzyl 5,5,5-trifluoro-3-oxopentanoate is a fluorinated ester derivative characterized by a benzyl group attached to a pentanoate backbone substituted with a trifluoromethyl group and a ketone at the third position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11F3O3 B15332375 Benzyl 5,5,5-trifluoro-3-oxopentanoate

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

benzyl 5,5,5-trifluoro-3-oxopentanoate

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)7-10(16)6-11(17)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

MKNFIRDNSFSUGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5,5,5-trifluoro-3-oxopentanoate typically involves the esterification of 5,5,5-trifluoro-3-oxopentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5,5,5-trifluoro-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 5,5,5-trifluoro-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5,5,5-trifluoro-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Methyl 5,5,5-Trifluoro-3-oxopentanoate

  • Structure : Differs by substituting the benzyl group with a methyl ester.
  • Impact : The methyl group reduces steric hindrance and lipophilicity compared to the benzyl variant. This likely enhances solubility in polar solvents but decreases stability in acidic/basic conditions due to reduced aromatic stabilization .

Benzyl 5,5-Difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 2306265-49-4)

  • Structure : Incorporates a diazaspiro ring system and difluoro substitution.

Benzyl Benzoate (CAS 93-99-2)

  • Structure : A simple aromatic ester without fluorination or ketone groups.
  • Impact : Lacks the electron-withdrawing trifluoro and ketone substituents, resulting in lower reactivity in nucleophilic acyl substitution reactions. Widely used as a fragrance or plasticizer due to its stability .

Physical and Chemical Properties

Compound CAS Number Molecular Formula Key Substituents Lipophilicity (LogP)* Reactivity Notes
Benzyl 5,5,5-Trifluoro-3-oxopentanoate 862112-09-2 C₁₂H₁₁F₃O₃ Trifluoromethyl, ketone, benzyl High (estimated ~3.1) Susceptible to keto-enol tautomerism
Methyl 5,5,5-Trifluoro-3-oxopentanoate Not available C₆H₇F₃O₃ Trifluoromethyl, ketone, methyl Moderate (~1.8) Higher volatility than benzyl analogue
Benzyl Benzoate 93-99-2 C₁₄H₁₂O₂ Benzyl, phenyl Moderate (~2.6) Stable under ambient conditions

*LogP values are estimated based on structural contributions.

Research Findings and Limitations

  • Synthetic Utility: Fluorinated esters like this compound are valuable in synthesizing trifluoromethyl-containing pharmaceuticals, leveraging the "fluorine effect" for improved metabolic stability and binding affinity .
  • The trifluoro analogue’s enhanced lipophilicity could improve dermal penetration but requires empirical validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzyl 5,5,5-trifluoro-3-oxopentanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 5,5,5-trifluoro-3-oxopentanoic acid with benzyl alcohol using a coupling agent like DCC (dicyclohexylcarbodiimide) or via acid-catalyzed Fischer esterification. Optimization involves controlling temperature (60–80°C for Fischer) and using anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis. Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance reaction efficiency . Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or FT-IR to track carbonyl (C=O) and ester (C-O) peaks.

Q. How can researchers ensure purity during the isolation of this compound?

  • Methodological Answer : Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography using silica gel and a gradient eluent (e.g., hexane to ethyl acetate). For high-purity isolation (>98%), recrystallization from ethanol or methanol is effective. Analytical HPLC (C18 column, acetonitrile/water 70:30) or GC-MS can confirm purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) should show signals for the benzyl group (δ 7.3–7.5 ppm, multiplet), trifluoromethyl (δ 2.8–3.2 ppm, quartet), and ketone-adjacent protons (δ 2.5–2.7 ppm). ¹⁹F NMR will confirm the trifluoromethyl group (δ -60 to -65 ppm).
  • MS : ESI-MS should exhibit a molecular ion peak at m/z 280.1 [M+H]⁺.
  • FT-IR : Key peaks include ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the ketone moiety in multi-step syntheses?

  • Methodological Answer : The trifluoromethyl group stabilizes the ketone via inductive effects, reducing its electrophilicity. This impacts nucleophilic additions (e.g., Grignard reactions), requiring stronger nucleophiles or Lewis acid catalysts (e.g., BF₃·Et₂O). Computational studies (DFT) can map electron density distribution to predict reactivity .

Q. What strategies mitigate ester hydrolysis during downstream functionalization of this compound?

  • Methodological Answer : Use aprotic solvents (e.g., DMF, THF) and avoid aqueous conditions. For acid-sensitive steps, employ mild bases (e.g., K₂CO₃) instead of NaOH. Protecting the ketone as a ketal (e.g., ethylene glycol, TsOH catalyst) prior to ester cleavage may prevent degradation .

Q. How can researchers resolve contradictions in reaction yields when using this compound as a building block for fluorinated heterocycles?

  • Methodological Answer : Yield discrepancies often arise from steric hindrance or competing side reactions (e.g., enolization). Systematic screening of catalysts (e.g., Pd/C for hydrogenolysis) and reaction temperatures is advised. Kinetic studies (e.g., in situ IR monitoring) can identify optimal conditions. For example, cyclocondensation with hydrazines may require microwave assistance to improve efficiency .

Application-Oriented Questions

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

  • Methodological Answer : The compound serves as a precursor for trifluoromethylated β-keto esters, which are intermediates in prostaglandin analogs or kinase inhibitors. For instance, hydrogenolysis of the benzyl group (H₂, Pd/C) yields 5,5,5-trifluoro-3-oxopentanoic acid, which can undergo Stetter reactions to form quaternary carbon centers .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and monitor ketone/ester peak ratios via FT-IR.
  • Humidity : Store under 75% relative humidity; track hydrolysis by ¹H NMR .

Data Contradiction Analysis

Q. Why might NMR data for this compound vary across studies?

  • Methodological Answer : Variations arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), concentration-dependent shifts, or impurities. Standardize protocols by using deuterated solvents with TMS and reporting solvent-specific coupling constants. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

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